1-Phenethyl-1H-benzoimidazole-2-sulfonic acid
Overview
Description
1-Phenethyl-1H-benzoimidazole-2-sulfonic acid is a heterocyclic compound that features a benzimidazole core with a phenethyl group at the 1-position and a sulfonic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-1H-benzoimidazole-2-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with phenethyl bromide, followed by sulfonation using sulfuric acid or chlorosulfonic acid. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-1H-benzoimidazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonamides.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products:
Oxidation: Sulfonate esters, sulfonamides.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Functionalized phenethyl derivatives.
Scientific Research Applications
1-Phenethyl-1H-benzoimidazole-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor and a drug delivery agent.
Mechanism of Action
The mechanism of action of 1-Phenethyl-1H-benzoimidazole-2-sulfonic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological membranes. The phenethyl group can further enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Phenylbenzimidazole: Lacks the sulfonic acid group, resulting in different solubility and reactivity profiles.
1-Phenethyl-1H-benzoimidazole: Lacks the sulfonic acid group, affecting its biological activity and chemical properties.
Benzimidazole-2-sulfonic acid: Lacks the phenethyl group, leading to different binding affinities and specificities.
Uniqueness: 1-Phenethyl-1H-benzoimidazole-2-sulfonic acid is unique due to the presence of both the phenethyl and sulfonic acid groups, which confer distinct chemical and biological properties. This combination allows for enhanced solubility, reactivity, and potential therapeutic applications compared to its analogs .
Properties
IUPAC Name |
1-(2-phenylethyl)benzimidazole-2-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-21(19,20)15-16-13-8-4-5-9-14(13)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHCBOFBRHIKDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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